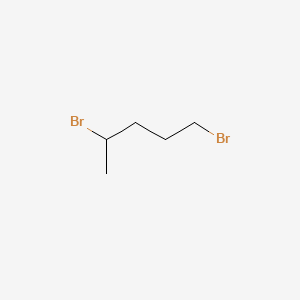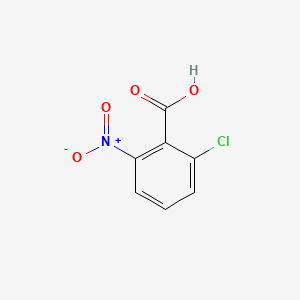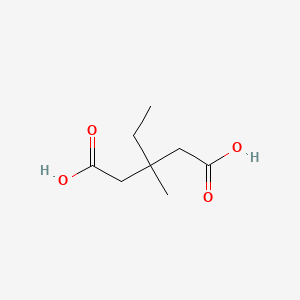
5-bromo-2-methoxy-N,N-dimethylnicotinamide
Übersicht
Beschreibung
5-Bromo-2-methoxy-N,N-dimethylnicotinamide, also known as 5-Bromo-2-methoxy-N,N-DMDMNA, is a type of nicotinamide derivative that has been studied for its potential to be used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In We will also discuss the advantages and limitations of using this compound in lab experiments, as well as potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The study by Pişkin, Canpolat, and Öztürk (2020) focused on synthesizing new zinc phthalocyanine with substituents including similar compounds to 5-bromo-2-methoxy-N,N-dimethylnicotinamide. This compound showed potential for Type II photosensitizers in cancer treatment, specifically in photodynamic therapy, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical Analysis and Potential Applications
- Hirokawa, Yoshida, and Kato (1998) synthesized derivatives of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide, including compounds structurally similar to 5-bromo-2-methoxy-N,N-dimethylnicotinamide. These compounds showed significant affinity for 5-HT3 and dopamine D2 receptors, indicating potential for therapeutic applications in neurological disorders (Hirokawa, Yoshida, & Kato, 1998).
Industrial and Synthetic Processes
- A practical industrial process scale-up for a compound structurally similar to 5-bromo-2-methoxy-N,N-dimethylnicotinamide, which is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy, was studied by Zhang et al. (2022). This study emphasizes the compound's significance in the pharmaceutical industry, particularly in the synthesis of diabetes medications (Zhang et al., 2022).
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRINRWJXUGNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N,N-dimethylnicotinamide | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

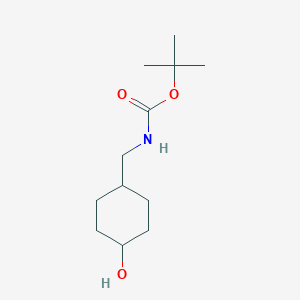
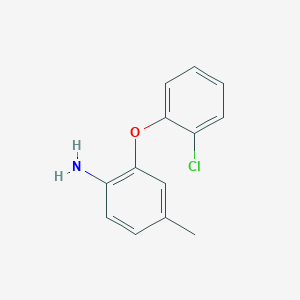
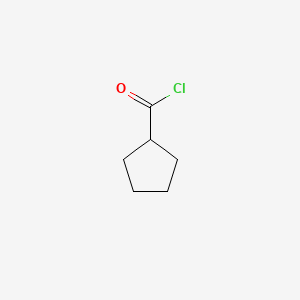
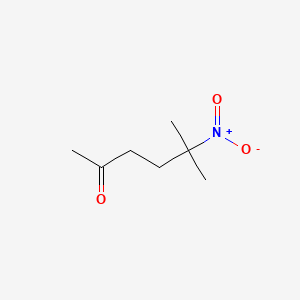
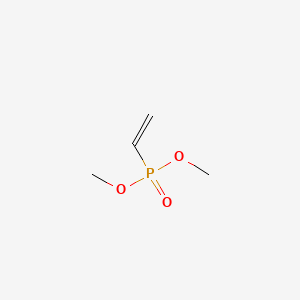
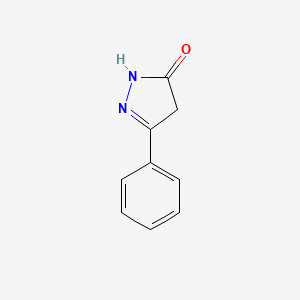
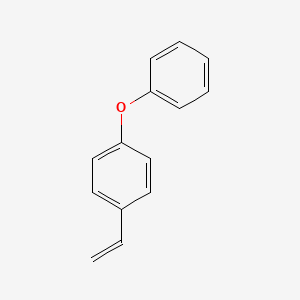
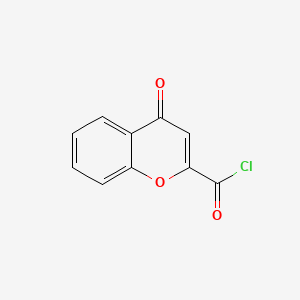
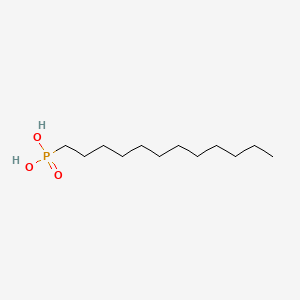
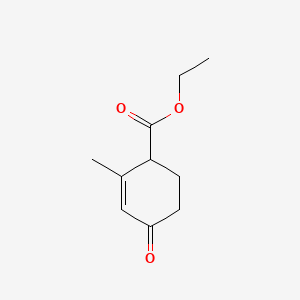
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)
